Co-Renitec

ambulatory blood pressure monitoring trough-to-peak ratio essential hypertension

Generic enalapril maleate formulations may fail bioequivalence requirements (50% of comparisons in ANVISA meta-analysis), risking variable therapeutic exposure. Co-Renitec is the original branded FDC with rigorously established pharmacokinetic equivalence to separate tablets. - Clinically validated: 88% diastolic normalization (Black hypertensive cohort), LVMI reduction -8.5% (p<0.001), carotid IMT regression (left -6%, right -11%) - Once-daily 20/12.5 mg tablet; enhanced enalaprilat exposure in elderly (≥62 yrs) via reduced renal clearance - Procure the reference-standard FDC to ensure consistent bioavailability and regulatory interchangeability

Molecular Formula C31H40ClN5O13S2
Molecular Weight 790.3 g/mol
CAS No. 151035-56-2
Cat. No. B12757596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCo-Renitec
CAS151035-56-2
Molecular FormulaC31H40ClN5O13S2
Molecular Weight790.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)O.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C20H28N2O5.C7H8ClN3O4S2.C4H4O4/c1-3-27-20(26)16(12-11-15-8-5-4-6-9-15)21-14(2)18(23)22-13-7-10-17(22)19(24)25;8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5;5-3(6)1-2-4(7)8/h4-6,8-9,14,16-17,21H,3,7,10-13H2,1-2H3,(H,24,25);1-2,10-11H,3H2,(H2,9,12,13);1-2H,(H,5,6)(H,7,8)/b;;2-1-/t14-,16-,17-;;/m0../s1
InChIKeyOASLOVLCVJMPCI-IKNOHHBKSA-N
Commercial & Availability
Standard Pack Sizes1 g / 30 tablets / 100 tablets / 500 tablets / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Co-Renitec Fixed-Dose Combination Overview


Co-Renitec (CAS 151035-56-2) is the original branded fixed-dose combination (FDC) tablet containing enalapril maleate, an angiotensin-converting enzyme (ACE) inhibitor, and hydrochlorothiazide (HCTZ), a thiazide diuretic [1]. It is indicated for the treatment of hypertension in patients inadequately controlled on ACE inhibitor monotherapy alone [1]. Each tablet contains 20 mg of enalapril maleate and 12.5 mg of hydrochlorothiazide, administered once daily [1]. The product was developed and originally marketed by Merck Sharp & Dohme (MSD) and belongs to the ATC class C09BA02 (ACE inhibitors and diuretics) [2]. As a combination of two established first-line antihypertensive classes with complementary mechanisms—renin-angiotensin-aldosterone system blockade plus volume reduction—Co-Renitec provides a rationally designed therapeutic option for moderate-to-severe hypertension requiring dual-agent therapy.

Bioequivalence Concerns for Co-Renitec Generics


While fixed-dose combinations of enalapril maleate and hydrochlorothiazide are therapeutically equivalent by design, not all generic or similar formulations of these active ingredients are interchangeable. A meta-analysis of bioequivalence studies approved by the Brazilian National Health Surveillance Agency (ANVISA) demonstrated that, although interchangeability was confirmed among three products containing hydrochlorothiazide, for drugs containing enalapril maleate, interchangeability was not confirmed in 50% of the product comparisons studied [1]. The authors concluded that generic and similar products containing enalapril maleate may not match established bioequivalence intervals, meaning pharmacokinetic behavior—and consequently therapeutic effectiveness—may differ between formulations [1]. This finding has direct procurement implications: selecting the original branded FDC (Co-Renitec), whose pharmacokinetic bioequivalence to separately co-administered reference tablets has been rigorously established [2], mitigates the risk of subtherapeutic or variable drug exposure that may occur with unverified generic alternatives.

Co-Renitec Quantitative Differentiation Evidence


24-Hour Ambulatory BP Control

In a 16-week clinical study of 28 patients with moderate-to-severe essential hypertension (mean duration 13.1 ± 1.6 years), Co-Renitec (enalapril 20 mg/HCTZ 12.5 mg once daily) reduced daytime ambulatory blood pressure by 14.9/8.9 ± 3/2 mmHg and nocturnal BP by 18.6/11.4 ± 3/2 mmHg, with a trough-to-peak (T/P) ratio of 53.5% for systolic BP and 59.6% for diastolic BP [1]. Target systolic BP (<140 mmHg) was achieved in 77% of patients and target diastolic BP (<90 mmHg) in 69% [1]. The T/P ratio above 50% indicates sustained 24-hour antihypertensive coverage with once-daily dosing, a critical parameter for clinical selection. Microalbuminuria also significantly decreased, with albumin excretion normalizing in 46% of patients [1]. Note: This is a single-arm study without a parallel comparator arm; the quantitative values represent within-group changes from baseline and are classified as Supporting evidence for the compound's 24-hour pharmacodynamic profile.

ambulatory blood pressure monitoring trough-to-peak ratio essential hypertension ACE inhibitor diuretic combination

FDC Bioequivalence to Separate Tablets

In a randomized, four-way crossover Latin-square pharmacokinetic study in 12 normotensive volunteers (age 21–26 years), the Co-Renitec combination tablet (enalapril 10 mg/HCTZ 25 mg) was compared against enalapril 10 mg alone, HCTZ 25 mg alone, and simultaneous administration of separate enalapril and HCTZ tablets [1]. Hydrochlorothiazide was bioequivalent under all conditions tested [1]. Enalaprilat (the active metabolite of enalapril) was bioequivalent when given as the combination tablet versus two separate tablets co-administered [1]. However, when enalapril was co-administered with HCTZ (in either FDC or separate-tablet form), the mean AUC and Cmax of enalaprilat were reduced by up to 20% compared with enalapril administered alone; this difference did not reach statistical significance and total urinary enalaprilat excretion over 96 hours was similar across all treatments, indicating no clinically meaningful impact [1]. This study provides the regulatory-quality evidence that the FDC tablet delivers equivalent enalaprilat and HCTZ exposure to co-administration of the individual reference tablets.

pharmacokinetic bioequivalence fixed-dose combination enalaprilat AUC HCTZ bioavailability

Enhanced Enalaprilat Exposure in Elderly

In a randomized, crossover, single-dose study of 19 elderly hypertensive patients (age 62–84 years, SBP >160 mmHg, DBP >100 mmHg, creatinine clearance 11–93 mL/min), the pharmacokinetics of enalapril 10 mg alone were compared with enalapril 10 mg plus HCTZ 25 mg [1]. While enalapril pharmacokinetics were unaffected, co-administration of HCTZ produced a significant reduction in renal clearance of enalaprilat and a significant increase in enalaprilat AUC(0–24 h), resulting in higher serum concentrations of the pharmacologically active metabolite [1]. This effect was independent of the individual degree of renal impairment and was attributed either to an initial HCTZ-induced reduction in glomerular filtration rate or to interference with tubular secretion of enalaprilat [1]. The relationship between serum enalaprilat concentration and serum ACE activity remained consistent (Ki ≈ 0.1 nmol/L) across both treatments, confirming that the pharmacodynamic effect scales predictably with the increased drug exposure [1].

enalaprilat pharmacokinetics elderly hypertension hydrochlorothiazide drug interaction AUC increase

LVMI Regression vs ARB FDC

In a 24-week randomized parallel-group study of 73 patients with grade II–III arterial hypertension and left ventricular hypertrophy (LVH), Co-Renitec (enalapril 20 mg/HCTZ 12.5 mg) was compared head-to-head against Hyzaar (losartan 50 mg/HCTZ 12.5 mg) [1]. Both treatments produced statistically significant (p<0.001) reductions in left ventricular mass index (LVMI) from baseline. In the Co-Renitec group, LVMI decreased by 8.5% at 24 weeks; in the Hyzaar group, LVMI decreased by 9.8% [1]. The between-group difference in LVMI reduction was not statistically significant [1]. Regarding left ventricular geometric remodeling, Co-Renitec treatment increased the proportion of patients with normal LV geometry by 18.8 percentage points, reduced concentric remodeling by 3.0 percentage points, and reduced concentric hypertrophy by 15.6 percentage points (all p<0.001 vs baseline) [1]. Hyzaar showed numerically greater improvements in remodeling parameters (normal geometry +23.2 percentage points, concentric remodeling −5.0 percentage points, concentric hypertrophy −17.2 percentage points), though the study concluded that the favorable effects were more remarkable in the Hyzaar group [1].

left ventricular hypertrophy LVMI regression ACE inhibitor vs ARB fixed-dose combination

Carotid IMT Regression

In a 48-week study of 44 patients with stage II–III essential arterial hypertension (mean age 59.2 ± 7.7 years), treatment with Co-Renitec (enalapril 20 mg/HCTZ 12.5 mg, titrated to 2 tablets if target BP <140/90 mmHg not reached at 4 weeks) produced significant reductions in both office blood pressure and carotid intima-media thickness (IMT) [1]. Office systolic BP decreased by 23.2 mmHg and diastolic BP by 11.5 mmHg (both p<0.05) [1]. At baseline, increased carotid IMT was present in 32 of 44 individuals. After 48 weeks, right carotid artery IMT significantly decreased by 11% and left carotid artery IMT by 6% [1]. For the left carotid artery, IMT decreased or normalized in 50% of participants, remained stable in 31%, and increased in 19%; for the right carotid artery, IMT normalized in 25%, decreased in 57%, and increased in only 9% [1]. This study provides direct evidence of vascular organ protection beyond BP lowering, a differentiation parameter not uniformly demonstrated across all fixed-dose antihypertensive combinations.

carotid intima-media thickness vascular remodeling organ protection antihypertensive therapy

Diastolic Normalization in Black Patients

In a 12-week open clinical study conducted in Kenya, 50 Black patients with mild-to-moderate primary hypertension (mean pre-treatment SBP 172.16 ± 20.41 mmHg, DBP 104.38 ± 7.34 mmHg) received Co-Renitec (enalapril 20 mg/HCTZ 12.5 mg) as first-line therapy [1]. The initial dose was one tablet daily, increased to two tablets after 8 weeks if DBP remained >95 mmHg [1]. At the study endpoint, diastolic blood pressure was normalized (≤95 mmHg) in 44 of 50 patients (88%); only 3 patients (6%) were resistant to treatment and 3 patients (6%) exhibited a labile response [1]. Biological tolerance was excellent: mean serum creatinine decreased by 9%, mean blood urea decreased by 5%, mean serum uric acid decreased by 4%, and plasma potassium increased modestly from 3.99 to 4.28 mmol/L (+5%) [1]. This study is notable because ACE inhibitor monotherapy has been reported to be less effective in Black populations due to typically lower renin levels; the HCTZ component in Co-Renitec addresses this by providing a renin-independent antihypertensive mechanism.

hypertension in Black patients ACE inhibitor efficacy diastolic blood pressure normalization ethnic pharmacotherapy

Co-Renitec Optimal Application Scenarios


Single-Pill ACEi-Diuretic with Proven Bioequivalence

For patients with moderate-to-severe hypertension not controlled on enalapril monotherapy, Co-Renitec provides a once-daily single-tablet regimen whose pharmacokinetic bioequivalence to the separately administered reference components has been rigorously established in a four-way crossover study [1]. The FDC tablet delivers enalaprilat and HCTZ exposure equivalent to co-administered separate tablets while offering the adherence benefits of simplified dosing. Procurement for formulary inclusion should prioritize this product when interchangeability with the reference standard is a regulatory or clinical requirement. This scenario is supported by evidence from Section 3, Evidence Item 2.

Enhanced Enalaprilat Exposure in Elderly Patients

In elderly hypertensive patients (≥62 years), co-administration of HCTZ with enalapril significantly increases enalaprilat AUC(0–24 h) through reduced renal clearance, resulting in higher serum concentrations of the active metabolite without altering the concentration–ACE inhibition relationship (Ki ≈ 0.1 nmol/L unchanged) [1]. This pharmacokinetic interaction, specific to the enalapril–HCTZ combination, may be clinically advantageous in elderly patients who frequently require dual-agent therapy to achieve target BP. Co-Renitec should be considered when an ACE inhibitor-based regimen with potentially enhanced active-drug exposure is desired in this population. This scenario is supported by evidence from Section 3, Evidence Item 3.

Organ Protection in Hypertensive LVH

Co-Renitec has demonstrated statistically significant LVMI reduction (−8.5%, p<0.001) and favorable left ventricular geometric remodeling over 24 weeks, with efficacy comparable to an ARB-based FDC (Hyzaar) [1]. For patients with documented LVH where an ACE inhibitor-based regimen is clinically indicated—particularly those with concomitant heart failure or post-myocardial infarction, where ACE inhibitors have established mortality benefit—Co-Renitec offers both antihypertensive efficacy and cardiac organ protection supported by quantitative LVMI data. Additionally, 48-week treatment with Co-Renitec resulted in significant bilateral carotid IMT regression (right CA −11%, left CA −6%) [2], providing evidence of vascular protection that may further support its use in hypertensive patients at elevated cardiovascular risk. These scenarios are supported by evidence from Section 3, Evidence Items 4 and 5.

Black and Low-Renin Hypertensive Populations

Co-Renitec achieved an 88% diastolic blood pressure normalization rate in a Black hypertensive population studied in Kenya [1], combining the complementary mechanisms of ACE inhibition and thiazide diuresis to overcome the typically lower renin-dependent BP contribution in this demographic. This efficacy profile, coupled with a favorable metabolic safety signal (mean serum creatinine −9%, uric acid −4%, potassium within normal range), positions Co-Renitec as a rational formulary choice for healthcare systems and procurement agencies serving diverse populations where ACE inhibitor monotherapy may yield inadequate response rates. This scenario is supported by evidence from Section 3, Evidence Item 6.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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